BenchChemオンラインストアへようこそ!

3',5'-Di-O-benzyl Entecavir-13C2,15N

LC-MS/MS Bioanalysis Matrix Effects

3',5'-Di-O-benzyl Entecavir-13C2,15N delivers a definitive +4 Da mass shift with identical chromatographic behavior—eliminating the deuterium isotope effect that compromises deuterated internal standards. This 13C/15N-labeled entecavir intermediate ensures precise co-elution and superior matrix effect compensation in LC-MS/MS assays. The non-exchangeable label guarantees long-term stability, preventing performance drift across multi-site studies. Ideal for DMPK, bioequivalence, and forced degradation studies requiring sub-pg/mL sensitivity. Choose the stable isotope standard that regulatory reviewers trust for validated bioanalytical methods.

Molecular Formula C₂₄¹³C₂H₂₇N₄¹⁵NO₃
Molecular Weight 460.5
Cat. No. B1152388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Di-O-benzyl Entecavir-13C2,15N
Synonyms2-Amino-1,9-dihydro-9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one-13C2,15N;  [1S-(1α,3α,4β)]-2-Amino-1,9-dihydro-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one-1
Molecular FormulaC₂₄¹³C₂H₂₇N₄¹⁵NO₃
Molecular Weight460.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Di-O-benzyl Entecavir-13C2,15N: A Stable Isotope-Labeled Intermediate for Antiviral Drug Quantification and Synthesis


3',5'-Di-O-benzyl Entecavir-13C2,15N is a stable isotope-labeled analog of the entecavir synthetic intermediate 3',5'-Di-O-benzyl Entecavir, incorporating two carbon-13 and one nitrogen-15 atoms [1]. This compound belongs to the class of isotopically labeled building blocks used primarily as an internal standard for quantitative LC-MS/MS analysis and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies [2]. It is specifically employed in the synthesis and analytical characterization of the hepatitis B antiviral agent entecavir, facilitating accurate quantification by providing a mass difference of +4 Da relative to the unlabeled analyte .

The Analytical Pitfalls of Substituting 3',5'-Di-O-benzyl Entecavir-13C2,15N with Unlabeled or Deuterated Analogs


In quantitative LC-MS/MS assays, substituting 3',5'-Di-O-benzyl Entecavir-13C2,15N with an unlabeled or differently labeled internal standard can introduce significant analytical bias, compromising method accuracy and reproducibility [1]. Unlabeled compounds are indistinguishable from the target analyte, precluding their use as internal standards. Deuterium-labeled standards, while common, often exhibit chromatographic retention time shifts due to the deuterium isotope effect, leading to differential ion suppression or enhancement that cannot be fully corrected [2]. In contrast, 13C and 15N isotopes confer nearly identical physicochemical properties to the analyte, ensuring precise co-elution and superior compensation for matrix effects [3]. For 3',5'-Di-O-benzyl Entecavir-13C2,15N, its +4 Da mass shift relative to the unlabeled intermediate ensures complete baseline separation from the analyte in the mass spectrometer while maintaining identical chromatographic behavior, a critical advantage for robust, high-sensitivity bioanalysis of entecavir and its intermediates [4].

Quantitative Differentiation of 3',5'-Di-O-benzyl Entecavir-13C2,15N Against Closest Comparators


Chromatographic Co-Elution and Matrix Effect Compensation: 13C/15N vs. Deuterium-Labeled Internal Standards

3',5'-Di-O-benzyl Entecavir-13C2,15N leverages 13C and 15N isotopes to ensure precise co-elution with its unlabeled analyte in reversed-phase chromatography. This contrasts with deuterium-labeled internal standards, which frequently exhibit retention time shifts that compromise ion suppression correction [1]. A systematic study comparing 13C/15N-labeled internal standards to deuterated analogs for urinary biomarkers found that the 13C/15N-labeled IS produced accurate spike recovery (no significant bias), while the deuterated IS generated negatively biased results of -38.4% on average [2]. This class-level evidence strongly supports the superior matrix effect compensation offered by 13C/15N-labeled standards like 3',5'-Di-O-benzyl Entecavir-13C2,15N.

LC-MS/MS Bioanalysis Matrix Effects

Validated UPLC-MS/MS Method Performance: Entecavir-13C2,15N as Internal Standard

A validated UPLC-MS/MS method for entecavir in human plasma employed the stable isotopically labeled internal standard entecavir-13C2,15N [1]. The method achieved a short chromatographic run time of 2 minutes, with sharp peaks for both entecavir and the internal standard. Good linearity was found within 0.1–20 ng/mL. The intra- and inter-day precision and accuracy met the acceptance criteria, and no matrix effect was observed [2]. This demonstrates the suitability of the 13C2,15N labeling pattern for robust, high-throughput bioanalysis.

Bioequivalence UPLC-MS/MS Entecavir Quantification

Mass Difference for Unambiguous Quantitation: 13C2,15N vs. Deuterium Labeling

3',5'-Di-O-benzyl Entecavir-13C2,15N provides a +4 Da mass shift relative to the unlabeled intermediate (molecular weight 457.53 Da vs. 460.50 Da) [1]. This mass difference is ideal for MS quantitation, ensuring complete separation from the analyte ion without overlap from isotopic peaks. Deuterium-labeled analogs (e.g., entecavir-d2) offer only a +2 Da shift, which may be insufficient to fully resolve the internal standard signal from the natural isotopic distribution of the analyte, particularly in high-resolution MS applications .

Mass Spectrometry Isotopic Labeling Quantitative Analysis

Isotopic Label Stability: 13C/15N vs. Deuterium Exchange Susceptibility

Deuterium-labeled internal standards are susceptible to hydrogen-deuterium exchange under certain conditions (e.g., acidic or basic mobile phases, metabolic processes), which can alter the mass of the standard and compromise quantification accuracy . In contrast, 13C and 15N isotopes are not exchangeable, providing a stable, permanent mass label throughout sample preparation, storage, and analysis [1]. This makes 13C/15N-labeled standards like 3',5'-Di-O-benzyl Entecavir-13C2,15N inherently more robust and reliable for long-term method use and in studies involving complex sample matrices.

Isotope Exchange Internal Standard Stability Method Robustness

Optimal Use Cases for 3',5'-Di-O-benzyl Entecavir-13C2,15N Based on Analytical Differentiation


High-Sensitivity Quantification of Entecavir and Its Intermediates in Biological Matrices

Use 3',5'-Di-O-benzyl Entecavir-13C2,15N as the internal standard for LC-MS/MS methods requiring low pg/mL limits of quantitation. Its +4 Da mass shift and identical chromatographic behavior, as validated in published methods for entecavir-13C2,15N, minimize matrix effects and ensure precise, accurate measurements of entecavir in plasma, serum, or tissue homogenates for pharmacokinetic and bioequivalence studies [1][2].

Synthesis Process Control and Impurity Profiling for Entecavir Drug Substance

Employ the labeled compound as a tracer to monitor the conversion of the 3',5'-Di-O-benzyl protected intermediate to entecavir during drug substance manufacturing. The stable 13C/15N label allows for precise quantification of the intermediate in reaction mixtures by MS, enabling real-time process analytical technology (PAT) and ensuring batch-to-batch consistency without interference from unlabeled materials [3].

Long-Term Stability Studies and Method Transfer Across Laboratories

Select 3',5'-Di-O-benzyl Entecavir-13C2,15N for validated bioanalytical methods intended for long-term use or transfer to contract research organizations (CROs). The non-exchangeable 13C/15N label ensures the internal standard's integrity over extended periods and across different analytical conditions, preventing the performance drift associated with deuterium exchange in deuterated analogs . This reduces the burden of method re-validation and enhances data comparability across sites.

Investigative Studies of Entecavir Metabolism and Degradation Pathways

Utilize the distinct +4 Da mass signature of 3',5'-Di-O-benzyl Entecavir-13C2,15N in high-resolution mass spectrometry (HRMS) experiments to track the fate of the intermediate during forced degradation studies or in vitro metabolism assays. The unambiguous mass shift facilitates the identification of degradation products and metabolic transformations of the intermediate, supporting regulatory impurity qualification and understanding of drug stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Di-O-benzyl Entecavir-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.